5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H13N7O3 and its molecular weight is 339.315. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Compounds featuring 1,2,4-triazole, 1,3,4-oxadiazole, and isoxazole moieties have been synthesized through various chemical reactions, demonstrating the versatility and reactivity of these heterocyclic frameworks. For instance, new bidentate auxiliaries derived from the isoxazole-3-carboxamide and oxazole-4-carboxamide moieties have facilitated Pd-catalyzed C(sp(3))-H bond activation, showcasing the ability to selectively and efficiently modify α-aminobutanoic acid derivatives to yield γ-substituted non-natural amino acids (Pasunooti et al., 2015). This methodology highlights the compound's potential as a building block for the synthesis of complex molecules with defined stereochemistry.
Biological Activities and Potential Therapeutic Applications
The structural motifs present in the query compound are known to exhibit a range of biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. For example, certain 1,2,4-triazole and 1,3,4-oxadiazole derivatives have shown significant antimicrobial activity, underscoring their potential as leads for the development of new antimicrobial agents (Bektaş et al., 2010). Additionally, compounds incorporating these heterocycles have been evaluated for their anticancer properties, with some derivatives exhibiting cytotoxic activity against various cancer cell lines, suggesting their potential utility in cancer therapy (Abdo & Kamel, 2015).
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-oxadiazole motif, which is present in this compound, are known to have various therapeutic focuses . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
For example, 1,2,4-oxadiazole derivatives have been found to inhibit certain enzymes, thereby affecting the biochemical pathways within the cell .
Biochemical Pathways
For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms, which play a crucial role in many physiological processes .
Pharmacokinetics
The presence of the 1,2,4-oxadiazole motif in this compound suggests that it may have good bioavailability, as this motif is frequently encountered in active pharmaceutical ingredients .
Result of Action
For example, some 1,2,4-oxadiazole derivatives have been recognized as having potential therapeutic effects in cancer therapy .
Properties
IUPAC Name |
5-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O3/c1-8-5-11(21-24-8)14(23)16-7-13-19-18-12-6-10(3-4-22(12)13)15-17-9(2)20-25-15/h3-6H,7H2,1-2H3,(H,16,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFOHWFWFGDKMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NN=C3N2C=CC(=C3)C4=NC(=NO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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